molecular formula C10H17N3S B2412009 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine CAS No. 801171-91-5

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B2412009
CAS No.: 801171-91-5
M. Wt: 211.33
InChI Key: UCNDAQMYLWRQCM-UHFFFAOYSA-N
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Description

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a thioamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and solubility compared to similar compounds .

Properties

IUPAC Name

5-tert-butyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-10(2,3)13-5-4-7-8(6-13)14-9(11)12-7/h4-6H2,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNDAQMYLWRQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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